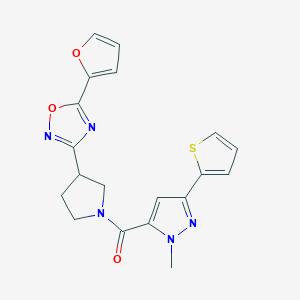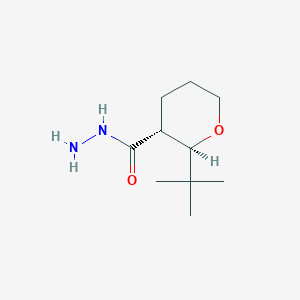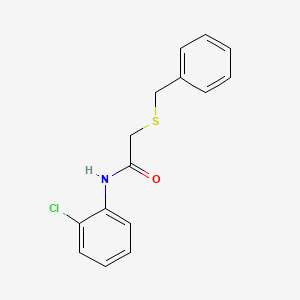
(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H17N5O3S and its molecular weight is 395.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Microwave Assisted Synthesis and Biological Evaluation
A novel series of pyrazoline and pyridinyl methanone derivatives, including structures similar to "(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone," have been synthesized using both conventional and microwave irradiation methods. The microwave approach was noted for its higher yields, eco-friendliness, and shorter reaction times. These compounds were tested for their in vivo anti-inflammatory and in vitro antibacterial activities, with several showing promising results. The in silico prediction of toxicities and drug score profiles indicated these compounds could serve as potential molecular templates for anti-inflammatory activity (Ravula et al., 2016).
Isomorphous Structures and Cl-Me Exchange Rule
Research on isomorphous structures of small heterocyclic analogues, including thiophenyl methanone derivatives, has shown adherence to the chlorine-methyl (Cl-Me) exchange rule. These findings, which involve detailed structural analysis and treatment of extensive disorder, contribute to the understanding of isomorphous behavior in such compounds, potentially influencing the design of related heterocyclic molecules (Swamy et al., 2013).
Antimicrobial Activity of Chitosan Schiff Bases
A study on chitosan Schiff bases derived from heteroaryl pyrazole derivatives, including furan and thiophene moieties, showed significant antimicrobial activity. The synthesized compounds, characterized by various analytical techniques, displayed varying degrees of antimicrobial effectiveness against different bacterial and fungal strains. The absence of cytotoxic activity in these compounds suggests their potential for safe antimicrobial applications (Hamed et al., 2020).
Heterocyclic Cores in Histamine H3 Receptor Antagonists
Investigations into small molecules with heterocyclic cores for their affinity at the human histamine H3 receptor identified several high-affinity, selective antagonists. These molecules, featuring diverse central hetero-aromatic linkers like pyridine and thiophene, demonstrate the potential of heterocyclic cores in developing therapeutics for crossing the blood-brain barrier and targeting neurological pathways (Swanson et al., 2009).
Drug-likeness and Microbial Investigation of Dihydropyrrolone Conjugates
A library of dihydropyrrolone conjugates synthesized from benzoyl-triazole and phenyl methanone showed promising in silico ADME properties and in vitro antimicrobial activity. Notably, some compounds exhibited better antimycobacterial activity than standard drugs, indicating their potential as antimicrobial agents with excellent drug-likeness properties (Pandya et al., 2019).
特性
IUPAC Name |
[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-23-14(10-13(21-23)16-5-3-9-28-16)19(25)24-7-6-12(11-24)17-20-18(27-22-17)15-4-2-8-26-15/h2-5,8-10,12H,6-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNOJCHZOJOJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2835302.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2835303.png)

![2-(2-methoxyphenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2835311.png)
![2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2835313.png)

![4-[3-(5-Chlorothiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl]benzoic acid](/img/structure/B2835315.png)


![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2835319.png)
![10-Fluoro-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B2835320.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2835321.png)

![Methyl 4-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]benzoate](/img/structure/B2835323.png)
